molecular formula C9H5F2NO4 B11972920 2,3-difluoro-3-(2-nitrophenyl)prop-2-enoic Acid CAS No. 61855-58-1

2,3-difluoro-3-(2-nitrophenyl)prop-2-enoic Acid

Katalognummer: B11972920
CAS-Nummer: 61855-58-1
Molekulargewicht: 229.14 g/mol
InChI-Schlüssel: YXLFNHDGNJYUBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Difluoro-3-(2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of fluorine and nitro groups attached to a phenyl ring, along with a prop-2-enoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluoro-3-(2-nitrophenyl)prop-2-enoic acid typically involves the introduction of fluorine atoms and a nitro group onto a phenyl ring, followed by the formation of the prop-2-enoic acid moiety. One common method involves the reaction of 2-nitrobenzaldehyde with difluoroacetic acid under specific conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Difluoro-3-(2-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new derivatives.

    Substitution: The fluorine atoms and nitro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or lithium aluminum hydride can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,3-difluoro-3-(2-aminophenyl)prop-2-enoic acid.

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-3-(2-nitrophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2,3-difluoro-3-(2-nitrophenyl)prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, while the nitro group can participate in redox reactions.

Vergleich Mit ähnlichen Verbindungen

  • 2,3-Difluoro-3-(4-nitrophenyl)prop-2-enoic acid
  • 2,3-Difluoro-3-(4-methoxyphenyl)prop-2-enoic acid

Comparison: Compared to similar compounds, 2,3-difluoro-3-(2-nitrophenyl)prop-2-enoic acid is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The presence of fluorine atoms also imparts distinct chemical properties, such as increased electronegativity and resistance to metabolic degradation.

Eigenschaften

CAS-Nummer

61855-58-1

Molekularformel

C9H5F2NO4

Molekulargewicht

229.14 g/mol

IUPAC-Name

2,3-difluoro-3-(2-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5F2NO4/c10-7(8(11)9(13)14)5-3-1-2-4-6(5)12(15)16/h1-4H,(H,13,14)

InChI-Schlüssel

YXLFNHDGNJYUBR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=C(C(=O)O)F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.